

## Application Note: In Vitro Dissolution Testing for Pridinol Combination Tablets

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Compound of Interest		
Compound Name:	Pridinol hydrochloride	
Cat. No.:	B1210197	Get Quote

#### Introduction

Pridinol is a centrally acting muscle relaxant often formulated in combination with non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam or diclofenac to treat muscle spasms and associated pain. In vitro dissolution testing is a critical quality control parameter for these combination tablets, ensuring batch-to-batch consistency and providing insights into the in vivo drug release profile. This application note details the established protocols for the dissolution testing of Pridinol combination tablets, providing a comprehensive guide for researchers, scientists, and drug development professionals.

# Optimized Dissolution Testing Protocol for Pridinol Mesylate and Meloxicam Combination Tablets

A validated dissolution test for a combination tablet of meloxicam and pridinol mesylate has been established to ensure at least 75% of both drugs are dissolved within 45 minutes.[1][2][3] [4] The optimized conditions are summarized in the table below.



Parameter	Specification
Apparatus	USP Apparatus 2 (Paddle)
Dissolution Medium	900 mL of 50 mM phosphate buffer (pH 7.5)
Temperature	37.0 ± 0.5°C
Paddle Rotation Speed	75 rpm
Sampling Times	5, 10, 20, 30, 45, and 60 minutes
Acceptance Criteria	Not less than 75% of both drugs dissolved in 45 minutes.[1][2][3][4]

### **Experimental Protocol: Dissolution Procedure**

- Preparation of Dissolution Medium: Prepare a 50 mM phosphate buffer and adjust the pH to
  7.5. Deaerate the medium before use.
- Apparatus Setup: Set up the USP Apparatus 2 (Paddle) and preheat the dissolution medium to  $37.0 \pm 0.5$ °C in each of the six vessels, each containing 900 mL.[2]
- Test Initiation: Place one tablet in each of the six vessels.[2] Immediately start the paddle rotation at 75 rpm.
- Sampling: At each specified time point (5, 10, 20, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium from each vessel.[2]
- Sample Preparation: Filter the withdrawn aliquots, discarding the first few milliliters.[2]
  Transfer 2 mL of the filtrate into a 5 mL volumetric flask and dilute to the mark with methanol.
  [2]
- Analysis: Determine the amount of dissolved Pridinol and the co-administered drug (e.g., Meloxicam) using a validated analytical method, such as HPLC.

# Analytical Method: High-Performance Liquid Chromatography (HPLC) for Simultaneous



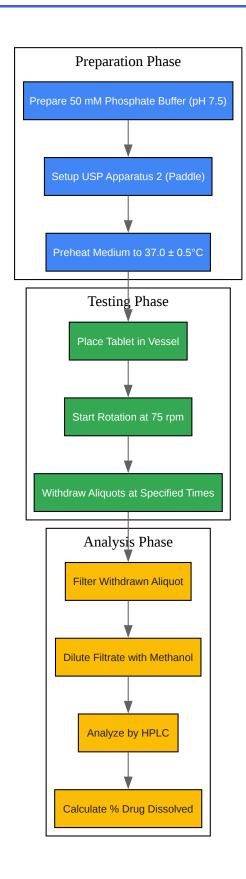
### **Determination**

A validated reversed-phase HPLC method can be used for the simultaneous quantification of Pridinol and its combination drug in the dissolution samples.[1][2][5][6]

Parameter	Specification for Meloxicam and Pridinol Mesylate	Specification for Diclofenac and Pridinol
Column	C18 (250 mm x 4.6 mm, 5 μm)	Base-deactivated silica C8
Mobile Phase	Methanol: Isopropanol: 50 mM Potassium Phosphate Buffer (pH 5.9) (51:9:40 v/v/v)[6]	50 mM Phosphate Buffer (pH 2.5): Methanol (40:60 v/v)[5]
Flow Rate	1.0 mL/min[6]	1.0 mL/min[5]
Detection	UV at 225 nm[6]	UV at 225 nm[5]
Column Temperature	Ambient	40°C[5]

# **Experimental Workflow for In Vitro Dissolution Testing**



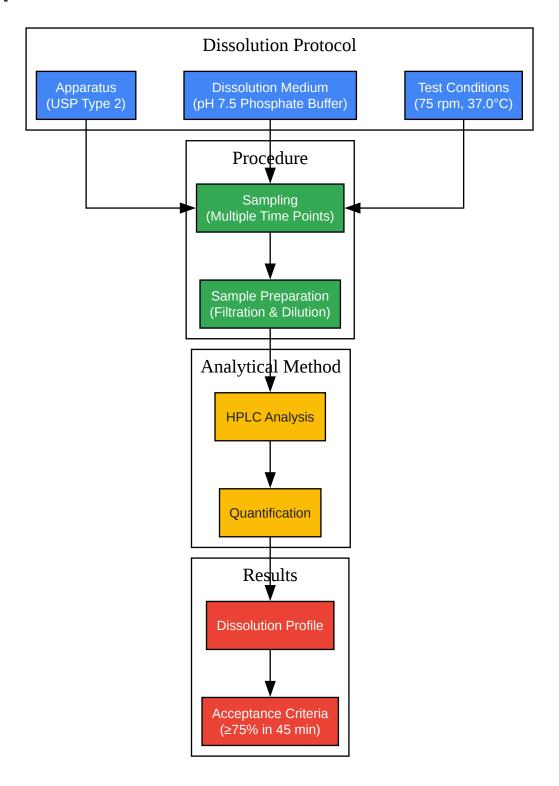


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Caption: Workflow for the in vitro dissolution testing of Pridinol combination tablets.



# **Logical Relationship of Dissolution Testing Components**



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Caption: Interrelation of components in the dissolution testing of Pridinol tablets.

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